

Application Note: Structural Elucidation of 5-O-Caffeoylshikimic Acid using NMR Spectroscopy

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Compound of Interest		
Compound Name:	5-O-Caffeoylshikimic acid	
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Abstract

This document provides a detailed guide to the structural elucidation of **5-O-caffeoylshikimic acid**, a significant plant secondary metabolite, using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It includes comprehensive tables of ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and analysis, and illustrative diagrams to facilitate understanding of the structural confirmation process. This information is critical for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related compounds.

Introduction

5-O-caffeoylshikimic acid, also known as dactylifric acid, is a hydroxycinnamic acid derivative formed by the esterification of caffeic acid with the 5-hydroxy group of shikimic acid.[2] It is a key intermediate in the phenylpropanoid pathway and has been identified in various plant species.[1][3] The precise structural determination of this compound is essential for understanding its biosynthetic pathways, biological activities, and potential therapeutic applications, which include anticancer properties.[3][4] NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such natural products.[5][6] [7] This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments for the structural confirmation of **5-O-caffeoylshikimic acid**.



Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for **5-O-caffeoylshikimic acid**, compiled from available literature. The data was primarily acquired in methanol-d4 (CD₃OD), a common solvent for NMR analysis of phenolic compounds.

Table 1: ¹H NMR Spectroscopic Data for **5-O-Caffeoylshikimic Acid** (500 MHz, CD₃OD)

Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Shikimate Moiety			
2	2.65–2.75	m	_
3	2.65–2.75	m	_
4	~4.0	m	_
5	~5.3	m	
6	~6.8	m	
Caffeoyl Moiety			
2'	~6.9	d	~2.0
5'	6.95	d	8.2
6'	~6.8	dd	~8.2, ~2.0
7'	7.55	d	15.9
8'	~6.3	d	15.9

Note: Some chemical shifts are approximated based on typical values for similar structures and may vary slightly depending on experimental conditions. "m" denotes a multiplet.[3]

Table 2: ¹³C NMR Spectroscopic Data for **5-O-Caffeoylshikimic Acid** (125 MHz, CD₃OD)



Atom No.	Chemical Shift (δ, ppm)
Shikimate Moiety	
1 (C=O)	~170
2	~30
3	~35
4	~70
5	~75
6	~135
7 (C=C)	~130
Caffeoyl Moiety	
1'	~128
2'	~115
3'	~146
4'	~149
5'	~116
6'	~123
7'	~147
8'	~115
9' (C=O)	~168

Note: The presented ¹³C NMR data are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as explicit literature values are not readily available. These values serve as a guide for spectral interpretation.

Experimental Protocols Sample Preparation



Proper sample preparation is crucial for obtaining high-quality NMR spectra. For phenolic compounds like **5-O-caffeoylshikimic acid**, the following protocol is recommended.[8][9]

Materials:

- 5-O-Caffeoylshikimic acid (isolated and purified)
- Deuterated methanol (CD₃OD, 99.8% D)
- NMR tubes (5 mm, high precision)
- Pipettes and vials

Procedure:

- Weigh approximately 5-10 mg of purified 5-O-caffeoylshikimic acid directly into a clean, dry vial.
- Add 0.6-0.7 mL of CD₃OD to the vial.
- Gently vortex or sonicate the sample to ensure complete dissolution.
- Transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

Acquisition of a suite of NMR experiments is necessary for complete structural assignment.

Instrumentation:

• A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe. [9]

Experiments:

• ¹H NMR: A standard proton NMR experiment is the starting point for structural analysis.

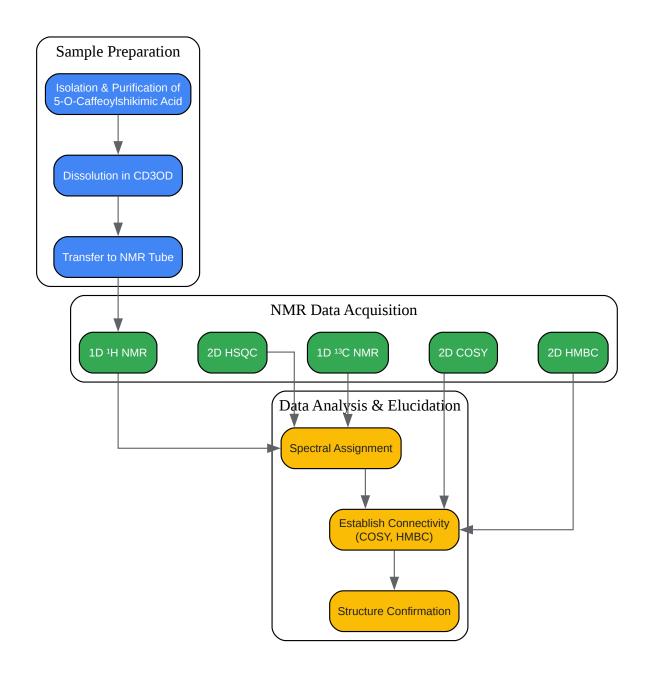


- ¹³C NMR: A proton-decoupled carbon-13 experiment provides information on the carbon skeleton.
- 2D NMR: For unambiguous assignment, the following 2D NMR experiments are highly recommended:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within the shikimate and caffeoyl moieties.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for connecting the caffeoyl and shikimate moieties through the ester linkage.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships key to the NMR analysis of **5-O-caffeoylshikimic acid**.

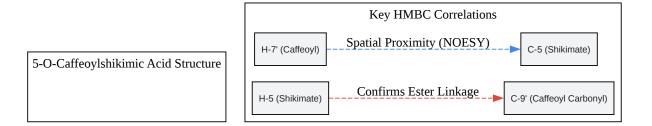




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Caption: Experimental workflow for NMR-based structural elucidation.





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Caption: Key NMR correlations for structure confirmation.

Discussion

The structural elucidation of **5-O-caffeoylshikimic acid** by NMR spectroscopy relies on the systematic analysis of both the shikimate and caffeoyl moieties. The ¹H NMR spectrum provides initial insights, with characteristic signals for the trans-olefinic protons (H-7' and H-8') of the caffeoyl group, typically appearing as doublets with a large coupling constant (~16 Hz). [3] The aromatic protons of the caffeoyl group exhibit a distinct splitting pattern corresponding to a 1,2,4-trisubstituted benzene ring. The protons of the shikimate ring often show complex overlapping multiplets in the upfield region.

The ¹³C NMR spectrum complements the proton data by revealing the number of carbon atoms and their chemical environment. The carbonyl carbons of the carboxylic acid and the ester are typically observed downfield.

2D NMR experiments are indispensable for unambiguous assignments. COSY spectra reveal the spin-spin coupling networks within the shikimate and caffeoyl fragments separately. The crucial connection between these two moieties is established through HMBC experiments, which show a correlation between the proton at position 5 of the shikimate ring (H-5) and the carbonyl carbon of the caffeoyl group (C-9'). This long-range correlation is definitive proof of the ester linkage at the 5-position. Further confirmation can be obtained from NOESY or ROESY spectra, which would show spatial correlations between protons of the two moieties.

Conclusion



NMR spectroscopy is a definitive tool for the structural elucidation of **5-O-caffeoylshikimic acid**. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the molecular structure, including the regiochemistry of the ester linkage and the stereochemistry of the shikimate ring. The data and protocols presented in this application note provide a robust framework for the analysis of this important natural product and can be adapted for the study of other related compounds.

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